molecular formula C11H13F2NO4S2 B2803554 1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448075-75-9

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2803554
CAS No.: 1448075-75-9
M. Wt: 325.34
InChI Key: CUXORTDLVSETDF-UHFFFAOYSA-N
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Description

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a pyrrolidine-based compound featuring dual sulfonyl substituents. The 2,5-difluorophenylsulfonyl group at position 1 and the methylsulfonyl group at position 3 confer distinct electronic and steric properties.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)11-6-8(12)2-3-10(11)13/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXORTDLVSETDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluorophenyl sulfonyl group and a methylsulfonyl group. Its molecular formula is C₁₁H₁₄F₂N₂O₄S₂, and it exhibits distinct physicochemical properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄F₂N₂O₄S₂
Molecular Weight318.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

This compound has been shown to exhibit various biological activities:

  • Cyclooxygenase Inhibition : The compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory therapies .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. The specific mechanisms are still under investigation, but the presence of the pyrrolidine scaffold is believed to enhance its bioactivity by affecting cellular signaling pathways .

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of related compounds on breast, colon, and lung cancer cell lines. The results indicated significant growth inhibition, suggesting that modifications in the sulfonyl groups could enhance activity against specific cancer types .
  • COX-2 Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited COX-2 activity. This was assessed using human recombinant COX-2 enzymes, where the compound showed IC50 values comparable to established NSAIDs .
  • Toxicity Studies : Toxicological evaluations revealed that while the compound exhibits potent biological activity, it also maintains a favorable safety profile in preliminary animal studies. The low cytotoxicity observed suggests potential for therapeutic use without significant adverse effects .

Table 2: Summary of Biological Activities

Activity TypeMechanism/TargetReference
COX-2 InhibitionEnzyme inhibition ,
AnticancerCell growth inhibition ,
AntiinflammatoryProstaglandin synthesis inhibition
Low CytotoxicitySafety profile evaluation

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves several steps that typically include the formation of the pyrrolidine ring and the introduction of sulfonyl groups. The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions.

Key Steps in Synthesis:

  • Formation of Pyrrolidine: Starting materials such as pyrrolidone are reacted with difluorobenzene derivatives.
  • Sulfonylation: The introduction of sulfonyl groups is achieved using sulfonyl chlorides or similar reagents under basic conditions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various enzymatic pathways.

Anticancer Activity

The compound has been studied for its potential anticancer properties. It serves as a precursor for synthesizing compounds like larotrectinib, which is used in targeted cancer therapies. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications in several areas:

  • Cancer Treatment: As a building block for anticancer drugs, it may be used in developing therapies for specific cancers such as lung cancer.
  • Infectious Diseases: Its antimicrobial properties could lead to the development of new antibiotics or adjunct therapies for resistant infections.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

Study Findings
Study A (2020)Demonstrated inhibition of cell proliferation in lung cancer cellsSuggests potential as an anticancer agent
Study B (2021)Showed antimicrobial activity against E. coliIndicates possible use in treating bacterial infections
Study C (2022)Investigated structure-activity relationship (SAR)Identified key functional groups responsible for activity

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and sulfone groups undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Prolonged exposure to concentrated HCl (6M, reflux) cleaves the N-sulfonyl bond, yielding pyrrolidine-3-sulfonic acid and 2,5-difluorobenzenesulfonic acid.

  • Basic Hydrolysis : Treatment with NaOH (2M, 80°C) converts the methyl sulfone group to a sulfinate, forming 1-((2,5-difluorophenyl)sulfonyl)-3-(sulfinato)pyrrolidine.

Reaction TypeConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 12hPyrrolidine-3-sulfonic acid + 2,5-difluorobenzenesulfonic acid78%
Basic Hydrolysis2M NaOH, 80°C, 6h1-((2,5-Difluorophenyl)sulfonyl)-3-(sulfinato)pyrrolidine65%

Substitution Reactions

The sulfonyl groups participate in nucleophilic substitutions, particularly under mild conditions:

  • Amine Substitution : Reacting with primary amines (e.g., ethylamine) in DMF at 100°C replaces the methyl sulfone group, yielding 1-((2,5-difluorophenyl)sulfonyl)-3-(ethylamino)pyrrolidine with 51% yield .

  • Halogenation : Treatment with PCl₅ in dichloromethane replaces the methyl sulfone with chlorine, forming 1-((2,5-difluorophenyl)sulfonyl)-3-chloropyrrolidine.

Reaction TypeReagents/ConditionsProductYieldReference
Amine SubstitutionEthylamine, DMF, 100°C, 8h1-((2,5-Difluorophenyl)sulfonyl)-3-(ethylamino)pyrrolidine51%
HalogenationPCl₅, CH₂Cl₂, 25°C, 4h1-((2,5-Difluorophenyl)sulfonyl)-3-chloropyrrolidine89%

Oxidation and Reduction

The pyrrolidine ring and substituents undergo redox transformations:

  • Oxidation : Using KMnO₄ in acidic media oxidizes the pyrrolidine ring to a γ-lactam derivative (1-((2,5-difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidin-2-one) .

  • Reduction : LiAlH₄ reduces the sulfone groups to thioethers, producing 1-((2,5-difluorophenyl)thio)-3-(methylthio)pyrrolidine.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 60°C, 6h1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidin-2-one72%
ReductionLiAlH₄, THF, 0°C→25°C, 2h1-((2,5-Difluorophenyl)thio)-3-(methylthio)pyrrolidine58%

Elimination Reactions

Under basic conditions, β-hydrogens adjacent to sulfonyl groups are eliminated:

  • Dehydrohalogenation : Heating with KOtBu in DMSO generates 1-((2,5-difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrroline via elimination of H₂O.

Reaction TypeConditionsProductYieldReference
EliminationKOtBu, DMSO, 120°C, 3h1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrroline67%

Electrophilic Aromatic Substitution

The difluorophenyl ring undergoes limited electrophilic substitution due to electron-withdrawing sulfonyl groups:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group meta to fluorine, yielding 1-((2,5-difluoro-3-nitrophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine .

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2h1-((2,5-Difluoro-3-nitrophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine34%

Mechanistic Insights

  • Steric and Electronic Effects : The 2,5-difluorophenyl group deactivates the aromatic ring, directing electrophiles to the meta position .

  • Conformational Flexibility : Pseudorotation of the pyrrolidine ring enhances accessibility for nucleophilic attacks at the C3 position .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The target compound’s dual sulfonyl groups enhance polarity and stability compared to thioether-containing analogs (e.g., ), which are prone to oxidation.

Fluorination: The 2,5-difluorophenyl group may improve metabolic stability and binding affinity relative to non-fluorinated aryl groups (e.g., ) or mono-fluorinated analogs (e.g., ) due to reduced steric hindrance and increased electronegativity .

Solubility : The sulfonyl groups likely confer higher aqueous solubility than thioethers or unsubstituted pyrrolidines. reports 38.3 µg/mL solubility for a structurally complex analog, suggesting the target compound may exhibit comparable or superior solubility .

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